6-Ethoxy-2(3H)-benzothiazolone

Description

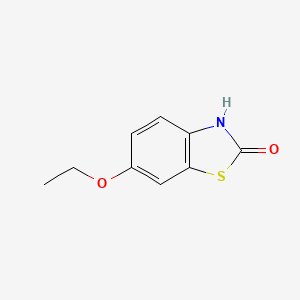

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNGOOZIXBRRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428815 | |

| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72680-01-4 | |

| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethoxy-2(3H)-benzothiazolone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-ethoxy-2(3H)-benzothiazolone, a key heterocyclic scaffold with applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, reaction mechanisms, and practical laboratory protocols. We will primarily focus on a robust and widely applicable two-step synthesis commencing from 4-ethoxyaniline, followed by a discussion of alternative routes. Each section is grounded in established chemical literature, emphasizing the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

This compound is a derivative of the benzothiazole family, a class of bicyclic heteroaromatic compounds that are prominent in pharmaceuticals and functional materials.[1][2] The "-olone" suffix indicates a ketone group at the 2-position of the thiazole ring, imparting unique chemical properties compared to its 2-amino or 2-mercapto analogues. Its structural similarity to Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlights the importance of this chemical family.[3][4][5]

This guide will dissect a primary, reliable synthetic route that is often favored for its accessibility of starting materials and high-yield transformations. The core strategy involves two main stages:

-

Formation of the Benzothiazole Core: Construction of the 2-amino-6-ethoxybenzothiazole intermediate via electrophilic cyclization of 4-ethoxyaniline.

-

Conversion to the Benzothiazolone: Hydrolysis of the 2-amino intermediate to install the target 2-oxo functionality.

This approach allows for modularity and is based on the well-documented Hugershoff reaction for benzothiazole synthesis.[6]

Primary Synthesis Pathway: From Aniline to Benzothiazolone

The most common and field-proven pathway leverages readily available 4-ethoxyaniline. The entire process can be visualized as a sequence of electrophilic aromatic substitution, intramolecular cyclization, and subsequent hydrolysis.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

This reaction is a classic example of benzothiazole ring formation. It proceeds by generating thiocyanogen ((SCN)₂) in situ, which then acts as an electrophile.[7]

Causality and Mechanistic Insight: The choice of reagents is critical. 4-ethoxyaniline serves as the nucleophilic aromatic backbone. Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) provides the thiocyanate ion (-SCN).[8][9] Bromine (Br₂) in glacial acetic acid is used to oxidize the thiocyanate ion to the highly electrophilic thiocyanogen. Acetic acid is an ideal solvent as it protonates the aniline, moderating its reactivity while being polar enough to dissolve the reagents.[9]

The reaction mechanism proceeds as follows:

-

Thiocyanogen Formation: Bromine oxidizes two equivalents of thiocyanate ions to form thiocyanogen.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-ethoxyaniline attacks the sulfur atom of thiocyanogen. The ethoxy and amino groups are ortho-, para-directing, and the attack occurs ortho to the amino group due to steric and electronic factors.

-

Intramolecular Cyclization: The nitrogen of the amino group attacks the carbon of the newly installed thiocyanate group, initiating the ring closure.

-

Tautomerization: A final proton transfer results in the stable aromatic 2-aminobenzothiazole ring system.

Caption: Simplified reaction mechanism for benzothiazole formation and hydrolysis.

Step 2: Hydrolysis of 2-Amino-6-ethoxybenzothiazole

The conversion of the 2-amino group to a 2-oxo group is typically achieved through acid-catalyzed hydrolysis. This reaction involves the nucleophilic attack of water on the protonated imine carbon of the benzothiazole ring, followed by the elimination of ammonia.

Causality and Experimental Choices: Dilute sulfuric acid or hydrochloric acid is commonly used. The reaction often requires elevated temperatures to overcome the activation energy associated with the stability of the aromatic aminobenzothiazole ring. The concentration of the acid and the reaction temperature are key parameters that must be optimized to maximize the yield of the desired benzothiazolone while minimizing potential side reactions like decomposition or sulfonation.

Experimental Protocols & Data

The following protocols are representative procedures synthesized from established literature for analogous compounds.[6][9] Researchers should perform their own risk assessment before proceeding.

Protocol for 2-Amino-6-ethoxybenzothiazole

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (0.1 mol) and potassium thiocyanate (0.25 mol) in glacial acetic acid (150 mL).

-

Reaction Initiation: Cool the mixture to 0-5 °C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (0.11 mol) in 40 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Workup and Isolation: Pour the reaction mixture into a large beaker of ice water (800 mL). A precipitate will form. Neutralize the solution carefully with a concentrated sodium carbonate or ammonium hydroxide solution until the pH is ~7-8.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-ethoxybenzothiazole as a solid.

Protocol for this compound

-

Reaction Setup: Suspend the 2-amino-6-ethoxybenzothiazole (0.1 mol) obtained from the previous step in a mixture of water (100 mL) and concentrated sulfuric acid (50 mL).

-

Heating: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation: The product will precipitate out of the solution. Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from ethanol to afford this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield | Melting Point (°C) |

| 1 | 2-Amino-6-ethoxybenzothiazole | 4-Ethoxyaniline | KSCN, Br₂, Acetic Acid | 75-85% | ~165-168 |

| 2 | This compound | 2-Amino-6-ethoxybenzothiazole | H₂SO₄, H₂O | 60-75% | 148-149[10] |

Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.

Alternative Synthesis Routes

While the primary pathway is robust, other methods exist for constructing the benzothiazolone core. One notable alternative involves the cyclization of 2-amino-4-ethoxyphenol with a thiocarbonyl source or, more directly, the reaction of 2-amino-4-ethoxythiophenol with a carbonylating agent.

For instance, the reaction of an o-aminothiophenol with carbonyl sulfide or phosgene derivatives provides a direct route to the 2-benzothiazolinone structure.[11] This approach avoids the intermediate 2-amino stage and subsequent hydrolysis step but requires the synthesis of the corresponding substituted o-aminothiophenol, which may be more complex than starting with the aniline.

Experimental Workflow Visualization

A systematic workflow is crucial for ensuring safety, efficiency, and reproducibility in a multi-step synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has detailed a reliable and well-substantiated pathway for the synthesis of this compound. By starting with 4-ethoxyaniline, the target molecule can be accessed in two logical steps: the formation of the 2-amino-6-ethoxybenzothiazole intermediate via electrophilic thiocyanation and cyclization, followed by its acidic hydrolysis. The provided mechanistic insights and detailed protocols offer a solid foundation for laboratory execution. The discussion of alternative routes further broadens the strategic perspective for synthetic chemists. This comprehensive approach, grounded in scientific principles and practical considerations, is designed to empower researchers in their pursuit of novel benzothiazole derivatives for various scientific applications.

References

-

National Institutes of Health.

-

ResearchGate.

-

Université catholique de Louvain.

-

Semantic Scholar.

-

MDPI.

-

National Institutes of Health.

-

Organic Chemistry Portal.

-

ResearchGate.

-

PubMed.

-

Semantic Scholar.

-

MDPI.

-

ChemicalBook.

-

iChemical.

-

Organic Syntheses.

-

Iraqi Academic Scientific Journals.

-

Der Pharma Chemica.

-

FABAD Journal of Pharmaceutical Sciences.

-

ResearchGate.

-

ChemicalBook.

-

MDPI.

-

ChemicalBook.

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. researchgate.net [researchgate.net]

- 9. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 72680-01-4 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxy-2(3H)-benzothiazolone

Executive Summary

6-Ethoxy-2(3H)-benzothiazolone is a heterocyclic organic compound featuring a core benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2] The benzothiazole nucleus is a key pharmacophore found in a range of therapeutically active agents, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This guide provides a comprehensive technical overview of the chemical properties of the 6-ethoxy derivative, designed for researchers and professionals in drug discovery. It covers the compound's physicochemical characteristics, predictive spectral analysis, a detailed, field-proven synthesis protocol, key reactivity patterns, and its potential applications as a scaffold for novel therapeutics.

The Benzothiazolone Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a wide array of biological targets.[4] The 2(3H)-benzothiazolone variant, featuring a lactam (cyclic amide) moiety, offers specific hydrogen bonding capabilities and serves as a versatile synthetic intermediate.[5] The introduction of an ethoxy group at the 6-position, as in the title compound, modulates the molecule's electronic properties and lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile and its target-binding affinity.

Physicochemical & Structural Properties

A precise understanding of the physicochemical properties of this compound is foundational for its application in research and development. These characteristics govern its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 72680-01-4 | [6] |

| Molecular Formula | C₉H₉NO₂S | [6] |

| Molecular Weight | 195.24 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 148-149 °C | [7] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 10.01 ± 0.20 | [7] |

Chemical Structure:

Caption: Structure of this compound.

Spectral Signature Analysis (Predictive)

¹H NMR Spectroscopy:

-

Ethoxy Group: A triplet integrating to 3H would be expected around δ 1.4 ppm (–CH₃), coupled to a quartet integrating to 2H around δ 4.0 ppm (–O–CH₂–).

-

Aromatic Protons: The benzene ring protons would appear in the δ 6.8-7.5 ppm region. Proton H7 (adjacent to sulfur) would likely be a doublet around δ 7.3 ppm. Proton H5 (meta to the ethoxy group) would be a doublet of doublets around δ 6.9 ppm. Proton H4 (ortho to the ethoxy group) would appear as a doublet around δ 6.8 ppm.

-

Amide Proton: A broad singlet corresponding to the N–H proton is expected, likely in the δ 11.0-12.0 ppm region, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The lactam C=O carbon would exhibit a characteristic signal in the downfield region, around δ 170 ppm.

-

Aromatic Carbons: Six distinct signals would appear in the δ 110-155 ppm range. The carbon attached to the ethoxy group (C6) would be significantly shielded, while C3a and C7a, part of the fused ring system, would be further downfield.

-

Ethoxy Carbons: The –O–CH₂– carbon is expected around δ 64 ppm, and the terminal –CH₃ carbon would be upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy:

-

N–H Stretch: A moderate to strong, broad absorption band is expected in the 3100-3300 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption corresponding to the lactam carbonyl group should appear around 1680-1700 cm⁻¹.[4]

-

C–O–C Stretch: Asymmetric and symmetric stretching of the aryl-alkyl ether will produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Medium intensity bands will be present in the 1450-1600 cm⁻¹ region.

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a robust, two-step sequence starting from the commercially available 4-ethoxyaniline (p-phenetidine). This protocol first involves the formation of the 2-aminobenzothiazole intermediate, followed by hydrolysis to the target benzothiazolone.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole (Intermediate)

-

Causality: This step utilizes a classic electrophilic aromatic substitution reaction to form the thiazole ring. Ammonium thiocyanate and bromine react in situ to form thiocyanogen ((SCN)₂), a potent electrophile.[11] The electron-donating ethoxy group on the aniline precursor activates the ring and directs the thiocyanation primarily to the ortho position relative to the amino group. The amino group then acts as an intramolecular nucleophile, attacking the thiocyanate carbon to initiate cyclization and form the stable 2-aminobenzothiazole ring system.[12]

-

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (1.0 eq) and ammonium thiocyanate (3.0 eq) in glacial acetic acid.

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of bromine (2.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Upon completion, pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is ~7-8.

-

Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-Amino-6-ethoxybenzothiazole as a solid.[13]

-

Step 2: Hydrolysis to this compound (Final Product)

-

Causality: This step involves the nucleophilic attack of hydroxide on the C2 carbon of the 2-aminobenzothiazole. This reaction proceeds via a ring-opening/ring-closing mechanism under high-temperature, basic conditions, leading to the expulsion of ammonia and the formation of the more thermodynamically stable lactam.[5] Ethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature. Subsequent acidification of the resulting sodium salt precipitates the target product.

-

Protocol:

-

To a flask equipped with a reflux condenser and magnetic stirrer, add the 2-Amino-6-ethoxybenzothiazole (1.0 eq), solid sodium hydroxide (2.0 eq), and ethylene glycol.

-

Heat the mixture with stirring to 130-140 °C and maintain this temperature for 6-8 hours. The reaction should become a clear, homogenous solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to approximately 80 °C and carefully pour it into a large volume of ice water with vigorous stirring.

-

Acidify the aqueous solution to pH 5-6 by the slow, dropwise addition of 10% hydrochloric acid. A precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

-

If necessary, the final product can be further purified by recrystallization from ethanol.

-

Chemical Reactivity and Derivatization Potential

The this compound scaffold offers two primary sites for chemical modification, making it a valuable building block for creating libraries of new chemical entities for high-throughput screening.

-

N-Alkylation/Acylation: The amide nitrogen (N-3) is nucleophilic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can undergo Sₙ2 reactions with various electrophiles, such as alkyl halides, benzyl halides, or acyl chlorides, to generate N-substituted derivatives. This is a common strategy for modulating the compound's properties and exploring structure-activity relationships (SAR).[5]

-

Electrophilic Aromatic Substitution: The benzene portion of the ring system can undergo electrophilic substitution. The ethoxy group is an activating, ortho-, para-director, while the fused thiazolone ring is deactivating. Substitutions such as nitration or halogenation would likely occur at the C5 or C7 positions.

Caption: Key derivatization pathways.

Applications in Drug Discovery

While specific applications for this compound are not extensively documented in mainstream literature, its core structure is of high value in medicinal chemistry. Derivatives of the parent 2(3H)-benzothiazolone have been investigated as potent and selective ligands for sigma receptors, which are implicated in neurological disorders and cancer.[5] The broader benzothiazole class has produced compounds with a vast range of biological activities, including:

-

Anticancer agents

-

Antimicrobial and antifungal agents [11]

-

Anti-inflammatory drugs

-

Anticonvulsants [1]

-

Antidiabetic agents

Therefore, this compound represents a strategic starting material or intermediate for the synthesis of novel compounds targeted against these and other diseases.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for this compound. Therefore, it must be handled with care, assuming it possesses hazards similar to its precursors and related compounds.

-

Precautionary Assessment: The key synthetic intermediate, 2-Amino-6-ethoxybenzothiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is a skin, eye, and respiratory irritant. The parent benzothiazole is also classified as toxic and an irritant.[14] It is prudent to treat this compound with the same level of caution.

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Molbank, 2022(4), M1502. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-ethoxybenzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiazol-2(3H)-imine using thiourea and phenacyl bromide though intermediate 2-amino-1,3-thiazoline. Retrieved from: [Link]

-

ResearchGate. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. Retrieved from: [Link]

-

ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from: [Link]

- Google Patents. (1981). EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles.

-

ResearchGate. (n.d.). Synthesis and characterization of 6-ethoxy-2-aminobenzothiazolium diphenylacetate crystal. Retrieved from: [Link]

-

Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: a new series of promising antifungal agents. European Journal of Medicinal Chemistry, 60, 126-133. Available at: [Link]

- Google Patents. (1998). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecular Diversity, 25(3), 1829-1851. Available at: [Link]

-

Sutor, R., et al. (1979). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 33(4), 549-555. Available at: [Link]

-

ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from: [Link]

-

Reddy, G. O., et al. (2016). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 12, 1957-1963. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 455-462. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Green Chemistry, 22(19), 6485-6491. Available at: [Link]

-

Organic Chemistry Portal. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. Retrieved from: [Link]

-

Organic Chemistry Portal. (2019). One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. Retrieved from: [Link]

-

Kiseleva, N. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6271. Available at: [Link]

-

The Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles. Chemical Communications, 48(77), 9574-9576. Available at: [Link]

-

ResearchGate. (n.d.). Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. Retrieved from: [Link]

-

SciSpace. (2009). IR, Raman and SERS spectra of 2-phenoxymethylbenzothiazole. Retrieved from: [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Retrieved from: [Link]

-

International Journal of ChemTech Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES. Retrieved from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides [organic-chemistry.org]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. arabjchem.org [arabjchem.org]

- 10. rsc.org [rsc.org]

- 11. facm.ucl.ac.be [facm.ucl.ac.be]

- 12. researchgate.net [researchgate.net]

- 13. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 6-Ethoxy-2(3H)-benzothiazolone (CAS: 72680-01-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-2(3H)-benzothiazolone, a heterocyclic compound belonging to the versatile benzothiazole family. While specific research on this particular derivative is limited in publicly accessible literature, this document synthesizes available information on its chemical properties, outlines plausible synthetic and analytical methodologies based on established protocols for related compounds, and explores its potential biological significance within the broader context of benzothiazole research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar molecules.

Introduction and Chemical Identity

This compound is a derivative of the benzothiazole scaffold, a bicyclic ring system that is a prominent feature in a multitude of biologically active compounds.[1][2] The benzothiazole core is known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making its derivatives attractive targets for drug discovery and development.[3][4] The introduction of an ethoxy group at the 6-position of the benzothiazolone ring can modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72680-01-4 | [5][6] |

| Molecular Formula | C₉H₉NO₂S | [5][6] |

| Molecular Weight | 195.24 g/mol | [6] |

| IUPAC Name | 6-ethoxy-1,3-benzothiazol-2(3H)-one | [5] |

| Synonyms | 6-Ethoxy-2-benzothiazolinone, 6-Ethoxybenzothiazol-2-one | [6] |

| Melting Point | 148-149 °C | [6] |

| Appearance | (Predicted) White to off-white crystalline solid | N/A |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; a[label="S"]; b[label="N"]; c [label="O"]; d [label="O"]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""];// Benzene ring e -- f [style=bold]; f -- g [style=solid]; g -- h [style=bold]; h -- i[style=solid]; i -- j [style=bold]; j -- e [style=solid];

// Thiazole ring e -- a[style=solid]; a -- k [style=bold]; k -- b[style=solid]; b -- j [style=solid]; k -- c [style=bold];

// Ethoxy group g -- d [style=solid]; d -- l [style=solid]; l -- m [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 2-amino-5-ethoxyphenol. The synthesis could proceed via the following conceptual steps:

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar benzothiazolones and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Amino-5-ethoxyphenol

-

Triphosgene or a phosgene equivalent

-

A suitable aprotic solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-5-ethoxyphenol in the chosen aprotic solvent.

-

Addition of Base: Cool the solution in an ice bath and add the non-nucleophilic base dropwise.

-

Addition of Phosgene Equivalent: While maintaining the low temperature, add a solution of the phosgene equivalent in the same solvent dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and quench with a dilute solution of hydrochloric acid. Separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Purification and Characterization

Purification would typically be achieved through recrystallization from a suitable solvent such as ethanol.[6] The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed through spectroscopic methods.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound are not widely published. However, based on the known spectra of related benzothiazole derivatives, the expected spectral characteristics can be predicted.[2][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons of the ethoxy group (quartet, δ ~4.0 ppm), -CH₃ protons of the ethoxy group (triplet, δ ~1.4 ppm), N-H proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 110-150 ppm), -OCH₂- carbon (δ ~64 ppm), -CH₃ carbon (δ ~15 ppm).[4][10] |

| FT-IR (cm⁻¹) | N-H stretch (~3200-3400), C=O stretch (~1680-1700), C-O-C stretch (~1250), Aromatic C-H stretches (~3000-3100), C=C aromatic stretches (~1450-1600).[11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 195. Fragmentation may involve loss of the ethoxy group or other characteristic cleavages of the benzothiazole ring.[12][13] |

Potential Biological Activities and Mechanism of Action

While there is a lack of specific studies on the biological activities of this compound, the broader class of benzothiazole derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent in vitro and in vivo anticancer activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[14][15] The proposed mechanisms of action are diverse and include:

-

Inhibition of Tubulin Polymerization: Some benzothiazoles bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Benzothiazole scaffolds have been incorporated into molecules that inhibit various protein kinases involved in cancer cell signaling pathways.

-

Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to exhibit significant activity against a broad spectrum of bacteria and fungi.[16][17] The antimicrobial mechanisms may involve:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antimicrobial activities of this compound, based on standard methodologies used for other benzothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5][20] Avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically significant benzothiazole family. While its specific biological activities and mechanisms of action remain to be elucidated, its structural similarity to other bioactive benzothiazoles suggests potential for applications in drug discovery. Future research should focus on the development of a robust and scalable synthetic route, full spectroscopic characterization, and comprehensive screening for a range of biological activities, including but not limited to anticancer and antimicrobial effects. Such studies will be crucial in determining the therapeutic potential of this and other related benzothiazole derivatives.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

IQS Directory. (n.d.). 1 - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo... Retrieved from [Link]

- Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research, 23(10), 4459-4467.

-

University of Arizona. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). 2(3H)-Benzothiazolethione,6-ethoxy- MSDS CasNo.120-53-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

-

DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 636-641.

-

JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2021). Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

-

SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Retrieved from [Link]

- European Patent Office. (n.d.). Benzothiazole derivatives.

-

PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

PubMed Central. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

-

MDPI. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2(3H)-benzothiazolone. Retrieved from [Link]

-

PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][19][20]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. jchr.org [jchr.org]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. 2(3H)-Benzothiazolethione,6-ethoxy- MSDS CasNo.120-53-6 [m.lookchem.com]

- 6. download.basf.com [download.basf.com]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 15. jnu.ac.bd [jnu.ac.bd]

- 16. jchr.org [jchr.org]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Ethoxy-2(3H)-benzothiazolone: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-2(3H)-benzothiazolone, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed analysis of its molecular structure, physicochemical properties, and potential biological activities. The guide offers a plausible synthetic route, explores potential therapeutic applications based on the known pharmacology of the broader benzothiazolone class, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of this compound and its derivatives.

Introduction: The Benzothiazolone Core in Drug Discovery

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of steric and electronic properties that facilitate interactions with various biological targets. The 2(3H)-benzothiazolone core, in particular, has garnered attention for its role in the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of an ethoxy group at the 6-position is anticipated to modulate the molecule's lipophilicity and electronic distribution, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the 6-ethoxy substituted derivative, providing a detailed examination of its molecular characteristics and postulating its therapeutic potential based on the established pharmacology of the benzothiazolone class of compounds.

Molecular Structure and Characterization

A thorough understanding of the molecular structure of this compound is fundamental to elucidating its chemical reactivity and biological function. This section details its key structural features and expected spectroscopic signatures.

Chemical and Physical Properties

Based on available data for the parent compound and its analogues, the key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | - |

| Molecular Weight | 195.24 g/mol | - |

| CAS Number | 72680-01-4 | - |

| Melting Point | 148-149 °C | [4] |

| Appearance | Expected to be a crystalline solid | - |

Spectroscopic Profile (Comparative Analysis)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system, with their chemical shifts and coupling patterns influenced by the ethoxy and lactam functionalities. The ethoxy group will be characterized by a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton of the lactam will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactam ring, the aromatic carbons of the benzene ring, and the carbons of the ethoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

FT-IR Spectroscopy: The infrared spectrum is predicted to show a prominent absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1680-1720 cm⁻¹. N-H stretching vibrations will also be present, along with C-O stretching from the ethoxy group and various aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight (195.24 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the benzothiazolone ring.

Three-Dimensional Structure (Comparative Analysis)

Direct crystallographic data for this compound is not currently available. However, the crystal structure of the closely related compound, 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol, provides valuable insights into the potential solid-state conformation.[5] It is expected that the benzothiazolone ring system in this compound will be essentially planar. The ethoxy group will likely be oriented to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, are expected to play a significant role in the crystal packing.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of related benzothiazole derivatives. The following section outlines a potential experimental procedure.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from readily available starting materials. A potential route is outlined below:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for benzothiazole synthesis.

Step 1: Synthesis of 1-(4-ethoxyphenyl)thiourea

-

To a solution of 4-ethoxyaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of potassium thiocyanate.

-

Acidify the mixture with a mineral acid (e.g., hydrochloric acid) and heat under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(4-ethoxyphenyl)thiourea.

Step 2: Synthesis of 6-Ethoxy-2-aminobenzothiazole

-

Suspend 1-(4-ethoxyphenyl)thiourea in a suitable solvent (e.g., chloroform or acetic acid).

-

Add an oxidizing agent, such as bromine in chloroform, dropwise at a low temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 6-Ethoxy-2-aminobenzothiazole.

Step 3: Synthesis of this compound

-

Dissolve 6-Ethoxy-2-aminobenzothiazole in an acidic aqueous solution (e.g., dilute sulfuric acid).

-

Heat the solution to reflux for an extended period to effect hydrolysis of the amino group to a carbonyl group.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

Potential Biological Significance and Therapeutic Applications

The benzothiazole scaffold is associated with a diverse range of pharmacological activities. While specific biological data for this compound is scarce, its potential can be inferred from studies on related compounds.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6] For instance, certain 2-substituted benzothiazoles have shown significant cytotoxicity against various cancer cell lines.[7] The 6-ethoxy substitution may enhance cellular uptake and interaction with intracellular targets, making this compound a candidate for anticancer drug discovery.

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the ethoxy group in this compound could facilitate its passage through microbial cell walls, enhancing its potential as an antimicrobial agent.

Other Potential Therapeutic Areas

Derivatives of benzothiazolone have also been investigated for their anti-inflammatory, and neuroprotective effects.[9] For example, a study on 6-Benzoyl-benzothiazol-2-one derivatives showed their potential as peroxisome proliferator-activated receptor (PPAR) agonists, suggesting a possible role in the treatment of metabolic disorders like type 2 diabetes.[5]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling related benzothiazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of the benzothiazolone core, this compound warrants further investigation for its potential anticancer, antimicrobial, and other pharmacological properties. This technical guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and an overview of its potential applications. Further experimental studies are necessary to fully elucidate the spectroscopic, crystallographic, and biological profile of this intriguing molecule, which may pave the way for its use in future drug discovery and development programs.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18023, 6-Methoxy-1,3-benzothiazol-2-amine.

- Lakshmanan, V., Muthu, S., & Raj, S. S. S. (2011). 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2875.

- Organic Syntheses Procedure. (n.d.).

- New mesomorphic benzothiazol derivatives: Synthesis and characteriz

- Synthesis, characterization, and computational exploration of 6-ethoxy-2-aminobenzothiazolium diphenylacetate crystal as an efficient NLO m

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

- (6-Ethoxy-benzothiazol-2-yl)-hydrazine. (n.d.).

- PubChem. (n.d.). 6-ethoxy-1,3-benzothiazole-2-sulfonamide.

- Akhtar, T., Hameed, S., Al-Masoudi, N. A., Loddo, R., & La Colla, P. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135–149.

- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2022). Molecules, 27(21), 7205.

- Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. (2013). Cell Biology and Toxicology, 29(6), 433–444.

- Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2016). European Journal of Medicinal Chemistry, 124, 443-453.

- Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. (2022). Chemistry & Biodiversity, 19(9), e202200488.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). Advances in Basic and Applied Sciences, 2(1), 67-82.

Sources

- 1. (6-Ethoxy-benzothiazol-2-yl)-hydrazine|16942-73-7 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 6-Ethoxy-2(3H)-benzothiazolone

Introduction: The Benzothiazolone Scaffold as a Reservoir of Bioactivity

The benzothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of this core structure are known to exhibit anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective activities.[1][3] The 2(3H)-benzothiazolone moiety, in particular, serves as a key pharmacophore in the development of novel therapeutic agents. This guide will delve into the potential mechanisms of action of a specific derivative, 6-Ethoxy-2(3H)-benzothiazolone, by extrapolating from the established biological activities of closely related benzothiazole and benzothiazolone analogs. While direct studies on this compound are limited, the extensive research on its structural relatives provides a strong foundation for postulating its biological targets and designing a comprehensive research plan to elucidate its precise mechanistic pathways.

This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also a practical framework for future investigation.

Part 1: Postulated Mechanisms of Action Based on Analogous Compounds

Based on the recurring biological activities observed in the benzothiazole class of compounds, we can hypothesize several primary mechanisms through which this compound may exert its effects.

Neuroprotection via Antioxidant Pathways and Catalase Modulation

A significant body of research points to the neuroprotective potential of benzothiazole derivatives.[4] This neuroprotection is often linked to the mitigation of oxidative stress, a key pathological factor in neurodegenerative diseases.

Hypothesized Mechanism:

This compound may function as a neuroprotective agent by enhancing the activity of endogenous antioxidant enzymes, such as catalase.[4] In conditions of oxidative stress, the accumulation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can lead to neuronal damage. Catalase plays a crucial role in detoxifying H₂O₂. It is plausible that this compound binds to and positively modulates catalase, increasing its enzymatic activity and thereby protecting neuronal cells from ROS-induced damage.[4]

Proposed Investigatory Workflow: Assessing Catalase Modulation

Caption: Workflow for evaluating the effect of this compound on catalase activity.

Inhibition of Monoamine Oxidase B (MAO-B) in Neurodegenerative Disease Models

Recent studies have identified 6-hydroxybenzothiazol-2-carboxamides as potent and selective inhibitors of MAO-B.[5][6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy in Parkinson's disease. Given the structural similarities, this compound could potentially act as a MAO-B inhibitor.

Hypothesized Mechanism:

The benzothiazolone core of this compound may interact with the active site of the MAO-B enzyme. This interaction could be a competitive or non-competitive inhibition, leading to a reduction in the breakdown of monoamine neurotransmitters. This would, in turn, increase neurotransmitter levels in the synaptic cleft, potentially providing therapeutic benefits in neurodegenerative conditions.

Signaling Pathway: MAO-B Inhibition

Caption: Postulated inhibitory effect of this compound on MAO-B.

Cytotoxic Activity Against Cancer Cell Lines

Various synthetic chalcones and other derivatives of 2(3H)-benzothiazolone have demonstrated cytotoxic effects against a range of cancer cell lines.[7][8] This suggests that this compound may also possess antiproliferative properties.

Hypothesized Mechanism:

The planar structure of the benzothiazole ring is known to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases.[9] this compound could induce apoptosis in cancer cells by activating caspase cascades or by disrupting the cell cycle. The specific molecular target would likely depend on the cell type and the specific signaling pathways that are dysregulated in that cancer.

Part 2: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

Protocol for Determining Neuroprotective Effects and Catalase Activity

Objective: To determine if this compound protects neuronal cells from oxidative stress and modulates catalase activity.

Methodology:

-

Cell Culture: Culture U87MG human glioblastoma cells in appropriate media and conditions.

-

Induction of Oxidative Stress: Treat cells with a predetermined concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Compound Treatment: Pre-treat a subset of cells with varying concentrations of this compound for a specified duration before H₂O₂ exposure. Include a vehicle control group.

-

Cell Viability Assay: Assess cell viability using an MTT or similar assay to quantify the protective effect of the compound.

-

Catalase Activity Assay:

-

Lyse the cells from all treatment groups.

-

Measure the protein concentration in each lysate.

-

Use a commercial catalase activity assay kit, which typically measures the decomposition of H₂O₂ spectrophotometrically at 240 nm.

-

Normalize catalase activity to the total protein concentration.

-

-

Data Analysis: Compare the cell viability and catalase activity between the control, H₂O₂-treated, and compound + H₂O₂-treated groups.

Protocol for MAO-B Inhibition Assay

Objective: To assess the inhibitory potential of this compound on MAO-B activity.

Methodology:

-

Enzyme Source: Use either recombinant human MAO-B or mitochondrial fractions isolated from a relevant tissue source.

-

Inhibitor Incubation: Incubate the enzyme with a range of concentrations of this compound. Include a known MAO-B inhibitor as a positive control and a vehicle control.

-

Substrate Addition: Add a specific MAO-B substrate (e.g., benzylamine or p-tyramine).

-

Detection: Use a fluorometric or colorimetric method to detect the product of the enzymatic reaction (e.g., H₂O₂ production).

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol for In Vitro Cytotoxicity Screening

Objective: To evaluate the antiproliferative activity of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

-

MTT Assay:

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

GI₅₀ Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI₅₀) for each cell line.

Part 3: Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not yet available, the following table summarizes the activity of related benzothiazole derivatives to provide a benchmark for future studies.

| Compound Class | Biological Activity | Target | Potency (IC₅₀/GI₅₀) | Reference |

| 6-hydroxybenzothiazol-2-carboxamides | MAO-B Inhibition | MAO-B | 11 nM - 41 nM | [5][6] |

| Benzothiazole Analogs | Neuroprotection | Catalase | - | [4] |

| 2-Arylbenzothiazoles | Anticancer | - | Micromolar range | [8] |

| Benzothiazole-guanidinopropanoic acid conjugates | Antiproliferative | - | - | [3] |

Conclusion and Future Directions

The existing literature on benzothiazole derivatives strongly suggests that this compound is a compound of significant interest with potential therapeutic applications, particularly in the areas of neuroprotection and oncology. The hypothesized mechanisms of action, including catalase modulation, MAO-B inhibition, and general cytotoxicity, provide a solid foundation for a structured research program.

The experimental protocols outlined in this guide offer a clear and robust framework for elucidating the precise molecular targets and signaling pathways of this compound. Future research should focus on executing these protocols, followed by more advanced studies such as in vivo efficacy models for the most promising activities, detailed pharmacokinetic and pharmacodynamic profiling, and structural biology studies to understand the compound-target interactions at a molecular level. The journey to fully understanding the mechanism of action of this compound will undoubtedly yield valuable insights for the broader field of medicinal chemistry.

References

- N, J., P, S., S, S., & V, G. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.

- Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. PubMed.

- (2024). European Journal of Medicinal Chemistry. Uniba.

- (2024). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.

- Ivanova, Y. B., Gerova, M. S., Momekov, G. T., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660.

- (2024). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.

- (2022).

- (2022). A Review on Benzothiazole Derivatives and Their Biological Significances.

Sources

- 1. scispace.com [scispace.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ijper.org [ijper.org]

- 4. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of 6-Ethoxy-2(3H)-benzothiazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This technical guide delves into the specific and compelling world of 6-Ethoxy-2(3H)-benzothiazolone derivatives. While direct research on this particular scaffold is emerging, this document synthesizes foundational knowledge from closely related benzothiazole analogues to provide a comprehensive overview of their potential therapeutic applications. We will explore the synthesis, established biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, and the underlying mechanisms of action. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to navigate and innovate within this promising chemical space.

Introduction: The Benzothiazole Core and the Significance of the this compound Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological properties.[1][3] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets.[4] Modifications to this core structure, particularly at the 2, and 6-positions, have led to the development of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][5][6]

The this compound scaffold introduces specific functionalities that are of particular interest in drug design. The ethoxy group at the 6-position can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. The 2-oxo functionality provides a key site for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. While extensive research on this specific scaffold is still growing, the known activities of related 6-substituted benzothiazoles provide a strong rationale for its investigation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its biological potential. A general synthetic approach is outlined below.

Synthesis of the Core Scaffold

A common route to synthesizing the this compound core involves the reaction of 4-ethoxyaniline with potassium thiocyanate in the presence of bromine in acetic acid to form 2-amino-6-ethoxybenzothiazole. This intermediate can then be hydrolyzed under acidic conditions to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole:

-

Dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10°C.

-

Stir the reaction mixture for several hours at room temperature.

-

Pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the crude 2-amino-6-ethoxybenzothiazole. Purify by recrystallization.

-

-

Step 2: Hydrolysis to this compound:

-

Reflux the 2-amino-6-ethoxybenzothiazole from Step 1 in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize to precipitate the final product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Derivatization at the N-3 Position

The nitrogen atom at the 3-position of the benzothiazolone ring is a primary site for introducing chemical diversity. Alkylation, acylation, and other modifications at this position can significantly impact the biological activity of the resulting derivatives.

Experimental Protocol: N-Alkylation of this compound

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-alkylated product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Diagram of Synthetic Workflow

Caption: Potential inhibition of the COX pathway by this compound derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Certain benzothiazole derivatives have shown promise as neuroprotective agents, offering potential new avenues for the treatment of these devastating conditions. [5][6][7] Mechanism of Action: The neuroprotective effects of benzothiazoles are multifaceted. Some derivatives act as antioxidants, scavenging harmful reactive oxygen species that contribute to neuronal damage. [5]Others have been found to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters and the generation of neurotoxic byproducts. [7]The potential for this compound derivatives to cross the blood-brain barrier, a critical requirement for CNS-active drugs, makes them particularly interesting for neuroprotective applications.

Future Directions and Conclusion